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molecular formula C13H18O5 B1650193 4-Butyloxy-3,5-dimethoxybenzoic acid CAS No. 1147-84-8

4-Butyloxy-3,5-dimethoxybenzoic acid

Cat. No. B1650193
M. Wt: 254.28 g/mol
InChI Key: OVEWGFZLBASBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359346B2

Procedure details

After agitating a solution of methyl 4-n-butoxy-3,5-dimethoxybenzoate represented by Formula 92 (5.83 g, 21.74 mmol) dissolved in a potassium hydroxide solution (KOH, 44%, 10 mL) and methanol (120 mL) at 65° C. for 2 hours, the prepared solution was cooled to room temperature and the solvent was removed under reduced pressure. The concentrate mixture was dissolved again in water and washed with ethylether (×3). Then, a 5N-hydrochloric acid solution was added to the above prepared solution to reach pH 1, and a precipitate generated during this process was obtained through filtration. The obtained precipitate was washed using water several times and dried, followed by recrystallization using methanol (20 mL), resulting in benzoic acid represented by Formula 90 as a desired product (4.28 g, 78%). Analysis data of the product is provided as follows:
Name
methyl 4-n-butoxy-3,5-dimethoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 92
Quantity
5.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
Formula 90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[C:15]([O:16][CH3:17])=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][C:7]=1[O:18][CH3:19])[CH2:2][CH2:3][CH3:4]>[OH-].[K+].CO>[CH2:1]([O:5][C:6]1[C:15]([O:16][CH3:17])=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[O:18][CH3:19])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
methyl 4-n-butoxy-3,5-dimethoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=C(C=C(C(=O)OC)C=C1OC)OC
Step Two
Name
Formula 92
Quantity
5.83 g
Type
reactant
Smiles
Step Three
Name
Formula 90
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate mixture was dissolved again in water
WASH
Type
WASH
Details
washed with ethylether (×3)
ADDITION
Type
ADDITION
Details
Then, a 5N-hydrochloric acid solution was added to the above prepared solution
CUSTOM
Type
CUSTOM
Details
was obtained through filtration
WASH
Type
WASH
Details
The obtained precipitate was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
followed by recrystallization
CUSTOM
Type
CUSTOM
Details
resulting in benzoic acid

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=C(C=C(C(=O)O)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.28 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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